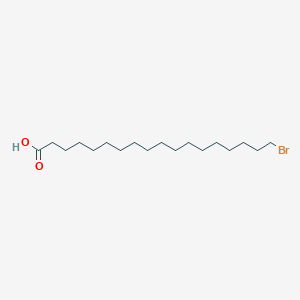

18-Bromooctadecanoic acid

CAS No.: 2536-38-1

Cat. No.: VC7962477

Molecular Formula: C18H35BrO2

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2536-38-1 |

|---|---|

| Molecular Formula | C18H35BrO2 |

| Molecular Weight | 363.4 g/mol |

| IUPAC Name | 18-bromooctadecanoic acid |

| Standard InChI | InChI=1S/C18H35BrO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17H2,(H,20,21) |

| Standard InChI Key | BSDAIZFMQYOAFY-UHFFFAOYSA-N |

| SMILES | C(CCCCCCCCC(=O)O)CCCCCCCCBr |

| Canonical SMILES | C(CCCCCCCCC(=O)O)CCCCCCCCBr |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

18-Bromooctadecanoic acid (CAS 2536-38-1) consists of an 18-carbon saturated hydrocarbon chain terminating in a carboxylic acid group () and a bromine atom at the 18th position. The bromine substitution introduces steric and electronic effects that distinguish it from non-halogenated fatty acids like stearic acid. The compound’s linear structure is confirmed by its IUPAC name, 18-bromooctadecanoic acid, and its canonical SMILES representation () .

Physical Properties

Key physical properties, derived from experimental data, are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 363.37 g/mol | |

| Melting Point | 75.5°C | |

| Density | 1.1687 (estimate) | |

| Refractive Index | 1.4650 (estimate) | |

| Storage Conditions | 2–8°C |

The compound’s relatively high melting point compared to stearic acid (69.3°C) reflects the increased molecular weight and polarity imparted by bromine . Its estimated density and refractive index align with trends observed in brominated alkanes, which typically exhibit higher values than their non-halogenated counterparts.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The bromination of stearic acid is the primary route for synthesizing 18-bromooctadecanoic acid. A representative procedure involves:

-

Reactant Preparation: Stearic acid is dissolved in a non-polar solvent (e.g., carbon tetrachloride or chloroform).

-

Bromination: Bromine () is added dropwise under inert conditions at 50–60°C, facilitated by a catalyst such as phosphorus tribromide () .

-

Purification: The crude product is recrystallized from ethanol or acetone to yield pure 18-bromooctadecanoic acid .

This method achieves selective bromination at the terminal carbon due to the stability of secondary carbocations formed during the reaction .

Industrial Production

Industrial processes often utilize stearic acid derived from natural sources like palm oil. Key steps include:

-

Fatty Acid Isolation: Steam distillation of palm oil under reduced pressure (5–50 mm Hg) isolates stearic acid .

-

Large-Scale Bromination: Continuous-flow reactors maintain temperatures of 93–177°C and employ hydrogen bromide () as a brominating agent to enhance yield and purity .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom at C-18 is susceptible to nucleophilic displacement. For example:

This reaction produces 18-hydroxyoctadecanoic acid, a precursor to biodegradable polymers .

Reduction and Oxidation

-

Reduction: Lithium aluminum hydride () reduces the bromine atom to yield stearic acid .

-

Oxidation: Strong oxidants like potassium permanganate () convert the terminal methyl group into a carboxylic acid, forming dicarboxylic derivatives .

Derivatives and Related Compounds

Methyl 18-Bromooctadecanoate

The methyl ester derivative (CAS VC17879693) is synthesized via esterification of 18-bromooctadecanoic acid with methanol. With a molecular formula of , this compound serves as a versatile intermediate in organic synthesis, particularly in coelectrolysis applications.

| Property | 18-Bromooctadecanoic Acid | Methyl Ester Derivative |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 363.37 g/mol | 377.4 g/mol |

| Primary Use | Pharmaceutical intermediate | Organic synthesis |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s reactivity enables its use in synthesizing bioactive molecules, including anti-inflammatory agents and antimicrobial compounds .

Material Science

18-Bromooctadecanoic acid modifies polymer surfaces to enhance hydrophobicity, making it valuable in coatings and lubricants .

Analytical Chemistry

As a derivatization agent, it improves the volatility of fatty acids for gas chromatography analysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume